molecular formula C19H20F3N3O3S B2531804 N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 2034547-71-0

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2531804
CAS No.: 2034547-71-0
M. Wt: 427.44
InChI Key: HNVUOZMATVRZFU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan ring, a thiomorpholine ring, and a trifluoromethylphenyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, furans can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of reactions. For example, they can undergo inter- or intramolecular Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate poly-substituted furans .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies : Research has focused on synthesizing compounds with similar structural motifs, emphasizing the development of novel synthetic routes and methodologies. For example, the synthesis of furan-2-ylmethyl and thiophene-2-ylmethyl derivatives, which share functional group similarities with the compound of interest, has been explored to enhance the efficiency and yield of such compounds, providing foundational methods for synthesizing complex molecules including oxalamides (Ennis & Gilchrist, 1990).

  • Crystal Structure and Vibrational Properties : Detailed structural analysis through X-ray diffraction and DFT studies has been performed on compounds containing furan and thiophene units. Such studies help in understanding the molecular conformation, stability, and electronic properties of these compounds, which are crucial for their potential applications in material science and pharmaceuticals (Hong Sun et al., 2021).

Potential Biological Activities

  • Antimicrobial Activities : Compounds with furan and thiophene moieties have been investigated for their antimicrobial properties. For instance, azole derivatives containing furan units have shown promising antimicrobial activities, suggesting the potential for similar structures to be explored as antimicrobial agents (Serap Başoğlu et al., 2013).

  • Photophysical Properties : The design and synthesis of furan-fused compounds for photophysical applications have been studied, highlighting the role of such structures in developing materials for light-emitting devices. These findings indicate the potential utility of furan and thiophene-containing compounds in optoelectronics and photonics (Ye Liu et al., 2019).

Future Directions

Fluorinated furans and benzofurans have attracted significant attention due to their important pharmacological properties . The development of efficient methods for their preparation has been an important research area in organic chemistry .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c20-19(21,22)14-1-3-15(4-2-14)24-18(27)17(26)23-11-16(13-5-8-28-12-13)25-6-9-29-10-7-25/h1-5,8,12,16H,6-7,9-11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVUOZMATVRZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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